2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the Boc-protected amino group under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group. This deprotection step is crucial in peptide synthesis and other applications where the amino group needs to be available for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the isopropyl group.
2-((Tert-butoxycarbonyl)amino)-4-(4-methylphenyl)butanoic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-(4-isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a building block in the synthesis of bioactive compounds.
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-12(2)14-9-6-13(7-10-14)8-11-15(16(20)21)19-17(22)23-18(3,4)5/h6-7,9-10,12,15H,8,11H2,1-5H3,(H,19,22)(H,20,21) |
InChI Key |
YYFKYYBTXFNBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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